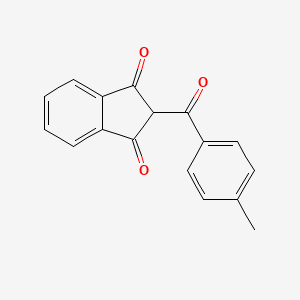

2-(4-Methylbenzoyl)indan-1,3-dione

Übersicht

Beschreibung

2-(4-Methylbenzoyl)indan-1,3-dione is a type of indandione-based compound that is chemically synthesized. It is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

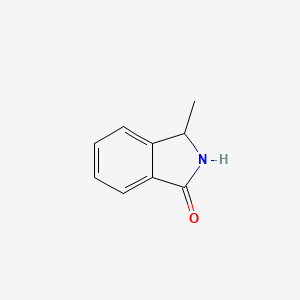

Indane-1,3-dione is a synthetic intermediate for the design of many different biologically active molecules . It can be obtained by dehydration in acidic conditions (HCl/H2SO4) . It is also used to perform Knoevenagel condensations with various aldehydes .Molecular Structure Analysis

The molecular formula of this compound is C17H12O3. It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .Chemical Reactions Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical and Chemical Properties Analysis

The molecular weight of this compound is 264.27 g/mol. More detailed physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen

Biochemical Properties

2-(4-Methylbenzoyl)indan-1,3-dione and its derivatives have been studied for their biochemical properties, particularly in relation to oxidative phosphorylation. Whitehouse and Leader (1967) explored the uncoupling activity of various cyclic beta-diones, including acyl-indandiones, on rat liver mitochondria. They found that these compounds, based on their lipophilic character and affinity for protein ε-lysyl amino groups, can uncouple oxidative phosphorylation. This uncoupling activity varied based on the structure of the indandiones, indicating potential biochemical applications in disrupting or modifying energy conservation processes in cells (Whitehouse & Leader, 1967).

Leishmanicidal and Cytotoxic Activities

De Souza et al. (2021) conducted a study on the leishmanicidal and cytotoxicity evaluation of 2-arylidene indan-1,3-diones. They found that certain derivatives, such as 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione, exhibited significant leishmanicidal activity against Leishmania amazonensis and cytotoxicity against leukemia cell lines. Their research provides valuable insights into the biological activities of indandione derivatives and their potential applications in the treatment of leishmaniasis and cancer (De Souza et al., 2021).

Inhibitory Activity Against Viral Proteases

Oliveira et al. (2018) synthesized 2-arylidene indan-1,3-diones and evaluated them as inhibitors of the NS2B-NS3 protease of the West Nile Virus (WNV). Their findings indicated that hydroxylated derivatives of these compounds could effectively inhibit the enzyme activity, with certain derivatives characterized as noncompetitive enzyme inhibitors. This suggests potential therapeutic applications in combating viral infections, especially those related to WNV (Oliveira et al., 2018).

Optical Non-Linearity and Molecular Glasses

Seniutinas et al. (2012) explored the optical features of indan-1,3-dione class structures, specifically focusing on their third-order optical non-linearity. They synthesized and studied arylmethylene-1,3-indandione structures, finding significant nonlinear optical properties. These findings have implications for their use in optical applications and as molecular glasses (Seniutinas et al., 2012).

Hypolipidemic Activity

Murthy, Wyrick, and Hall (1985) investigated the hypolipidemic activity of 2-substituted indan-1,3-dione derivatives in rodents. They found that these compounds were effective in reducing serum cholesterol and triglycerides, suggesting their potential as hypolipidemic agents (Murthy, Wyrick, & Hall, 1985).

Wirkmechanismus

Target of Action

It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Mode of Action

Indane-1,3-dione, a similar compound, is known to be an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (nlo) applications .

Biochemical Pathways

Indane-1,3-dione, a closely related compound, is known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .

Result of Action

Indane-1,3-dione, a similar compound, is known to be used in the design of many different biologically active molecules .

Zukünftige Richtungen

Indane-1,3-dione, a closely related compound, has been extensively studied and is of high current interest due to its versatility and wide range of applications . It is likely that 2-(4-Methylbenzoyl)indan-1,3-dione, with its similar structure, will also continue to be a focus of research in various fields such as medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical applications .

Eigenschaften

IUPAC Name |

2-(4-methylbenzoyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQNPBGWKSHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407658 | |

| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-99-2 | |

| Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

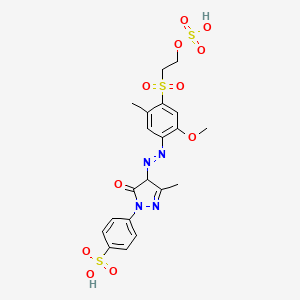

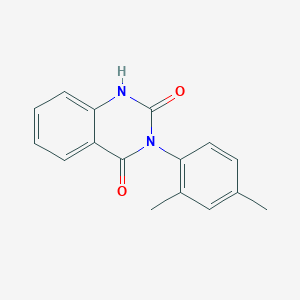

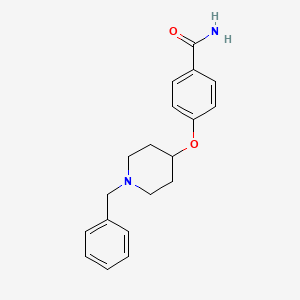

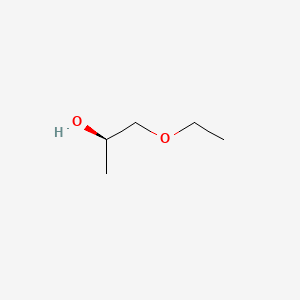

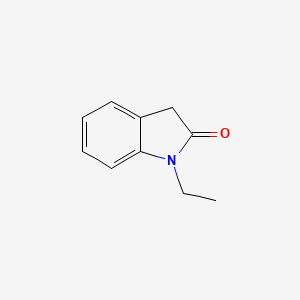

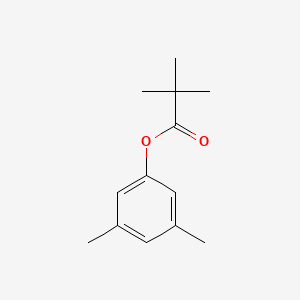

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)

![2-Hexenoic acid, 4-[[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, monohydrochloride, (2E,4S)-](/img/structure/B3054550.png)